

Spectroscopic Characterization of Methyl Formate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methyl formate

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl formate** (HCOOCH_3), a key chemical intermediate and solvent. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **methyl formate**. The molecule contains two distinct proton environments and two unique carbon environments, leading to simple yet characteristic spectra.

^1H NMR Data

The ^1H NMR spectrum of **methyl formate** displays two singlets, corresponding to the formate proton and the methyl protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.07	Singlet	1H	H-C(=O)
~3.78	Singlet	3H	O-CH ₃

Note: Chemical shifts can vary slightly depending on the solvent used.[1]

¹³C NMR Data

The ¹³C NMR spectrum of **methyl formate** shows two distinct signals, one for the carbonyl carbon and one for the methyl carbon.[2]

Chemical Shift (δ) ppm	Assignment
~161.0	C=O
~51.5	O-CH ₃

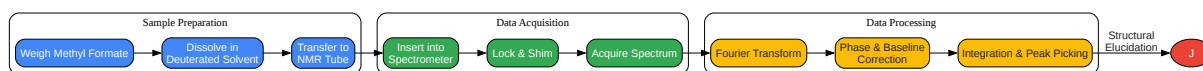
Note: Chemical shifts can vary slightly depending on the solvent used.[2][3]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of **methyl formate** is as follows:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **methyl formate** for ¹H NMR and 20-50 mg for ¹³C NMR.[4]
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium Oxide (D₂O)).[1][4][5] CDCl₃ is commonly used for nonpolar organic compounds.[4]
 - Transfer the solution to a clean 5 mm NMR tube.[4] The solution height should be around 4-5 cm.[4]
 - An internal standard, such as tetramethylsilane (TMS), is often added, which is assigned a chemical shift of 0.0 ppm.[1]
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer.

- Locking: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.[4]
- Shimming: The magnetic field homogeneity is optimized to improve spectral resolution.[4]
- Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (^1H or ^{13}C).[4]
- Acquisition: Standard pulse sequences are used to acquire the spectra. For ^1H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ^{13}C NMR, which has a much lower natural abundance, a greater number of scans is typically required.



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Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **methyl formate** is characterized by strong absorptions corresponding to the carbonyl and carbon-oxygen single bonds.

IR Data

Key absorption bands in the infrared spectrum of **methyl formate** are summarized below.

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity
~2900	C-H stretch	Medium
~1735-1750	C=O stretch	Strong
~1180-1200	C-O stretch	Strong

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex set of absorptions unique to the molecule, which can be used for identification.^[6]

Experimental Protocol for IR Spectroscopy

A typical protocol for acquiring an IR spectrum of liquid **methyl formate** is as follows:

- Sample Preparation:
 - For a liquid sample like **methyl formate**, the spectrum can be obtained directly as a thin film.
 - Place a drop of **methyl formate** between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
 - Gently press the plates together to form a thin liquid film.
- Instrument Setup and Data Acquisition:
 - Place the salt plates in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty salt plates. This will be subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.
 - Acquire the sample spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 500 cm⁻¹.^{[7][8]}

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrometry Data

In electron ionization (EI) mass spectrometry, **methyl formate** (molecular weight: 60.05 g/mol) undergoes fragmentation.^[9]

m/z	Ion Fragment	Relative Intensity
60	$[\text{HCOOCH}_3]^+\bullet$ (Molecular Ion)	Present
32	$[\text{CH}_3\text{OH}]^+\bullet$	High
31	$[\text{CH}_3\text{O}]^+$	Base Peak
29	$[\text{CHO}]^+$	High
15	$[\text{CH}_3]^+$	Present

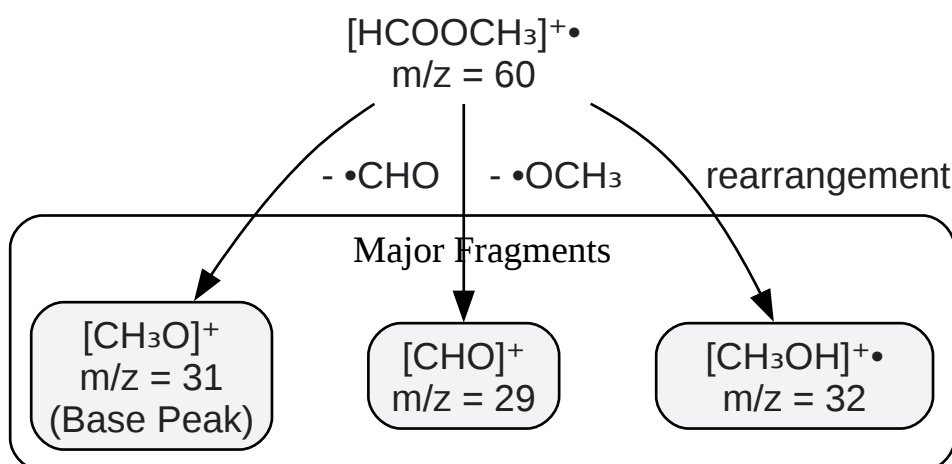
The base peak in the mass spectrum of **methyl formate** is typically at m/z 31, corresponding to the methoxy cation $[\text{CH}_3\text{O}]^+$. The molecular ion peak at m/z 60 is also observed.^[10]

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an EI mass spectrum of **methyl formate** is as follows:

- Sample Introduction:
 - Introduce a small amount of volatile liquid **methyl formate** into the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).
 - The sample is vaporized in the ion source.
- Ionization:
 - In the ion source, the gaseous **methyl formate** molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

- This causes the removal of an electron from the molecule, forming a positively charged molecular ion ($[M]^{+\bullet}$).
- Fragmentation:
 - The molecular ions are high-energy species and often fragment into smaller, more stable ions and neutral radicals.
- Mass Analysis and Detection:
 - The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The separated ions are detected, and their abundance is recorded, generating the mass spectrum.



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Mass spectrometry fragmentation pathway of **methyl formate**.

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